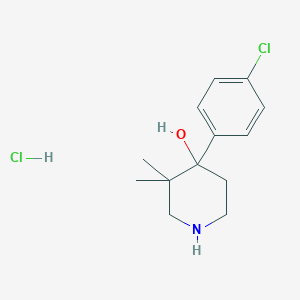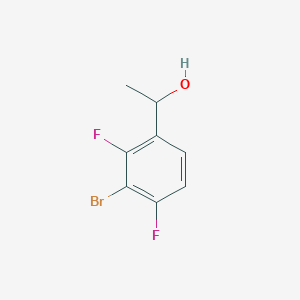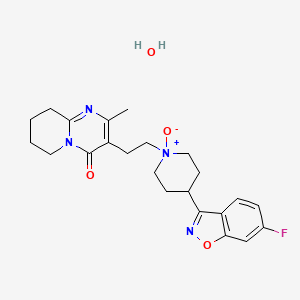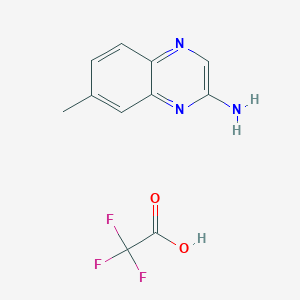
7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C11H10F3N3O2 and a molecular weight of 273.21 g/mol . This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its versatile applications in pharmaceuticals and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate typically involves the reaction of 7-methylquinoxalin-2-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The compound is often synthesized in large quantities using optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various quinoxaline derivatives and amine compounds, which have significant applications in pharmaceuticals and industrial chemistry .
Aplicaciones Científicas De Investigación
7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate
- Quinoxaline derivatives
Uniqueness: 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate is unique due to its specific structural features and trifluoroacetate group, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10F3N3O2 |
|---|---|
Peso molecular |
273.21 g/mol |
Nombre IUPAC |
7-methylquinoxalin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H9N3.C2HF3O2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7;3-2(4,5)1(6)7/h2-5H,1H3,(H2,10,12);(H,6,7) |
Clave InChI |
ODGPJSALOCAXRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=CN=C2C=C1)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


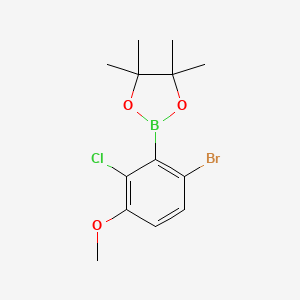
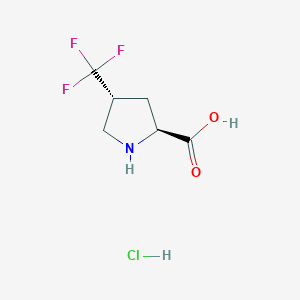
![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)
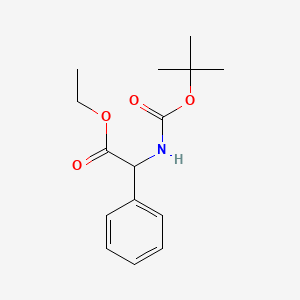
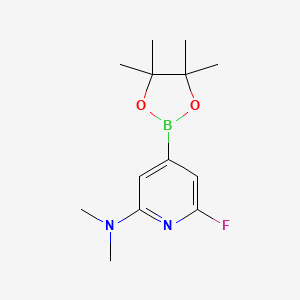
![(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)
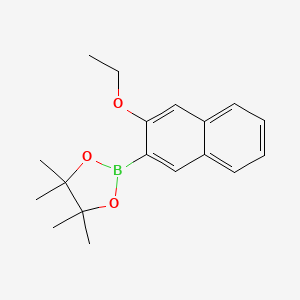
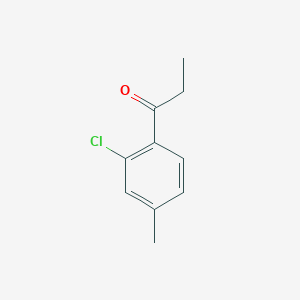
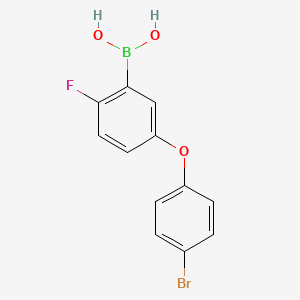
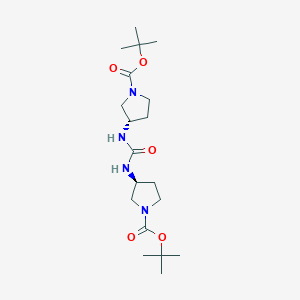
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)
